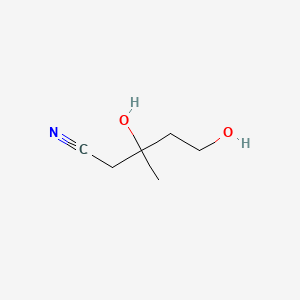
Cbz-beta-HoLys(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-beta-HoLys(Boc)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-HoLys(Boc)-OH typically involves multiple steps:
Protection of Lysine: The amino group of lysine is first protected using the Boc group. This is usually done by reacting lysine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Hydroxylation: The beta position of the lysine side chain is hydroxylated using a suitable oxidizing agent.
Cbz Protection: The epsilon amino group is then protected using the Cbz group, typically by reacting with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-beta-HoLys(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.
Major Products
Deprotected Lysine Derivatives: After deprotection, the free amino and hydroxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Aplicaciones Científicas De Investigación
Cbz-beta-HoLys(Boc)-OH is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Cbz-beta-HoLys(Boc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Cbz and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Lys(Boc)-OH: Similar structure but without the hydroxyl group at the beta position.
Fmoc-Lys(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Cbz.
Uniqueness
Cbz-beta-HoLys(Boc)-OH is unique due to the presence of both Cbz and Boc protecting groups and the hydroxyl group at the beta position, which can provide additional sites for functionalization and further reactions.
Propiedades
Fórmula molecular |
C20H30N2O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Clave InChI |
FILVPJFCVOSPHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)



![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)


![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)



